![molecular formula C23H30N4O2 B5668798 9-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668798.png)
9-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
The compound belongs to a broader class of substances with the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core structure. These compounds are of interest due to their potential biological activities and the diverse chemical properties they exhibit. Research in this area focuses on exploring these compounds' synthesis, molecular structure, chemical reactions, and physical and chemical properties to understand their utility in scientific contexts.
Synthesis Analysis
Synthesis approaches for diazaspiro[5.5]undecane derivatives involve strategic intramolecular cyclizations and transformations. For example, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved via intramolecular spirocyclization of substituted pyridines, involving in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal the spatial arrangement and confirm the presence of specific substituents that impact the compound's reactivity and interaction with biological targets (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. The reactivity can be influenced by substituents on the spirocyclic framework, leading to the formation of novel compounds with potential biological activity (Gioiello et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, including melting points and solubility, are critical for their practical application in synthesis and drug formulation. These properties are determined through systematic experimental studies, which help in understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for the compound's utility in chemical synthesis and its biological activity profile. Research in this domain focuses on exploring these aspects to optimize the compound's performance in its intended applications.
properties
IUPAC Name |
9-(1-ethylpyrazole-3-carbonyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-27-15-10-20(24-27)22(29)25-16-12-23(13-17-25)11-8-21(28)26(18-23)14-9-19-6-4-3-5-7-19/h3-7,10,15H,2,8-9,11-14,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJMFVXCGUMCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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